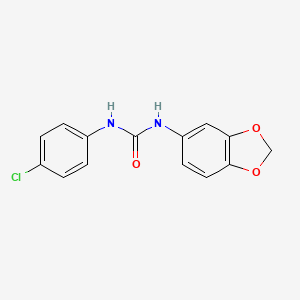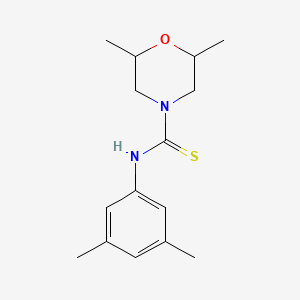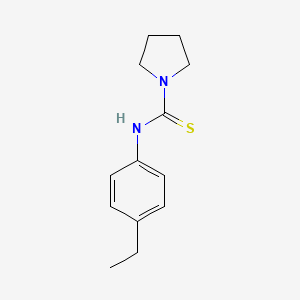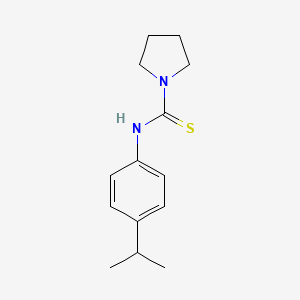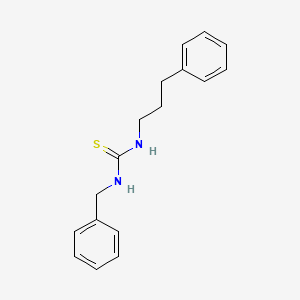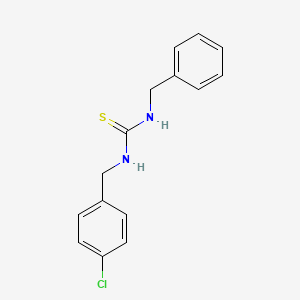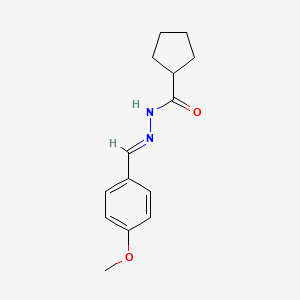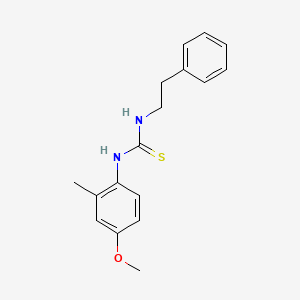
N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as MET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MET is a thiourea derivative that has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. In
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer properties. Studies have shown that N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In addition to its anticancer properties, N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been studied for its anti-inflammatory and antidiabetic effects. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea exerts its effects by modulating various signaling pathways. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell growth. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in inflammation and cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its low toxicity. N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea is its low solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further explore its anticancer properties. Studies could investigate the mechanisms by which N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea induces apoptosis in cancer cells and identify the types of cancer that are most sensitive to N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Another area of research is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and colitis. Finally, studies could investigate the potential of N-(4-methoxy-2-methylphenyl)-N'-(2-phenylethyl)thiourea as a treatment for diabetes and metabolic disorders.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-12-15(20-2)8-9-16(13)19-17(21)18-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDBRDSORYMRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



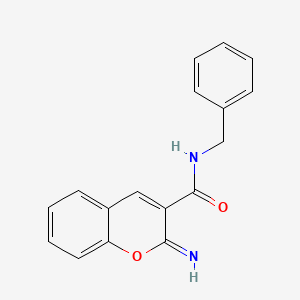


![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)

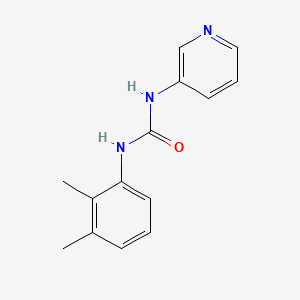
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
